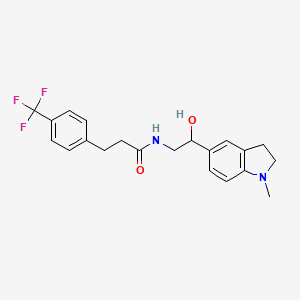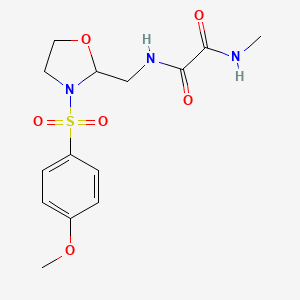
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as AG-024322, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2). CDKs are a family of protein kinases that play a critical role in cell cycle regulation and are often overexpressed in cancer cells. The inhibition of CDKs has emerged as a promising strategy for cancer therapy, and AG-024322 has shown potential as a novel anticancer agent.
作用机制
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione inhibits CDK1 and CDK2 by binding to the ATP-binding site of the kinase domain. CDK1 and CDK2 are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis. 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit other kinases, including glycogen synthase kinase 3 (GSK3) and Aurora kinase A (AURKA), which may contribute to its anticancer activity.
Biochemical and Physiological Effects
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK1 and CDK2. In addition, 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has also been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.
实验室实验的优点和局限性
The advantages of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for lab experiments include its potent anticancer activity, its ability to induce cell cycle arrest and apoptosis, and its ability to sensitize cancer cells to other anticancer agents. The limitations of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for lab experiments include its relatively low solubility, which can make it difficult to administer in vivo, and its potential off-target effects on other kinases, which may limit its specificity.
未来方向
For research on 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include the development of more potent and specific CDK inhibitors, the investigation of the mechanisms of resistance to CDK inhibitors, and the identification of biomarkers that can predict response to CDK inhibitors. In addition, the combination of CDK inhibitors with other anticancer agents, such as immune checkpoint inhibitors, is an area of active investigation.
合成方法
The synthesis of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps, starting with the reaction of 4-fluorobenzylamine with 2,6-dichloropurine to form the intermediate 7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The intermediate is then reacted with isobutylthiol in the presence of base to form the final product, 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
科学研究应用
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been studied extensively in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can inhibit tumor growth and prolong survival in mouse models of cancer.
属性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-11(2)10-26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)9-12-5-7-13(19)8-6-12/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZFWIFVFZIAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

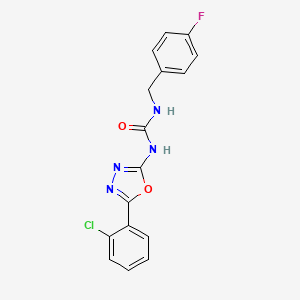

![N-(2,5-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2911252.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2911253.png)
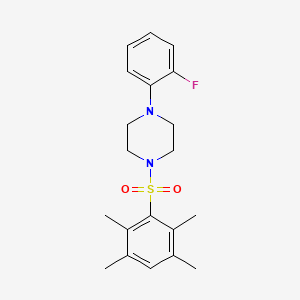
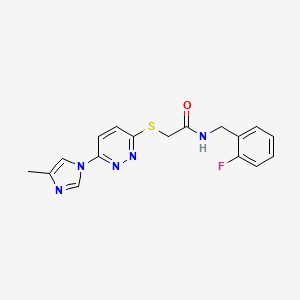
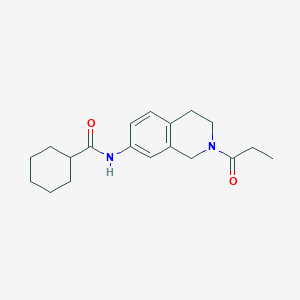
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)
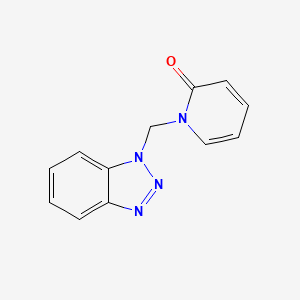
![3-[(Hydrazinothioxomethyl)amino]phenol](/img/structure/B2911259.png)
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)
